molecular formula C15H12N2O2 B8623772 (4-Benzoimidazol-1-yl-phenyl)-acetic acid

(4-Benzoimidazol-1-yl-phenyl)-acetic acid

Cat. No. B8623772
M. Wt: 252.27 g/mol
InChI Key: HFXVLALCJDRLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977338B2

Procedure details

A mixture of 4.4 g of 4-iodophenylacetic acid, 2.98 g of benzoimidazole, 197 mg of trans,trans-dibenzylideneacetone, 3.33 g of 1,10-phenanthroline, 211 mg of copper (I) trifluoromethanesulfonate benzene complex and 6 g of Cs2CO3 in 12 ml of xylene is stirred for 88 hours at 125° C. The mixture obtained is allowed to cool to rt and concentrated in vacuo. The concentration residue obtained is dissolved in 1N NaOH aqueous solution and the mixture obtained is extracted with EtOAc. The pH of the aqueous layer obtained is adjusted to acidic pH by addition of 1N HCl aqueous solution. A precipitate forms and is collected by vacuum filtration (batch 1) is collected by vacuum filtration. The aqueous phase from the filtrate obtained is extracted with CH2Cl2. The organic phase is dried (Na2SO4), filtered and concentrated. The concentration residue obtained (batch 2) is combined with batch 1 and triturated in Et2O. 3.58 g of (4-benzoimidazol-1-yl-phenyl)-acetic acid are obtained.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[NH:14][CH:13]=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C([O-])([O-])=O.[Cs+].[Cs+].Cl>C1(C)C(C)=CC=CC=1.[OH-].[Na+].C(=C/C(/C=C/C1C=CC=CC=1)=O)\C1C=CC=CC=1>[N:12]1([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1 |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)O
Name
Quantity
2.98 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
3.33 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Cs2CO3
Quantity
6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
12 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
197 mg
Type
catalyst
Smiles
C(/C1=CC=CC=C1)=C\C(=O)/C=C/C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
is stirred for 88 hours at 125° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentration residue obtained
CUSTOM
Type
CUSTOM
Details
the mixture obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The pH of the aqueous layer obtained
FILTRATION
Type
FILTRATION
Details
A precipitate forms and is collected by vacuum filtration (batch 1)
FILTRATION
Type
FILTRATION
Details
is collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The aqueous phase from the filtrate obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentration residue obtained (batch 2)
CUSTOM
Type
CUSTOM
Details
triturated in Et2O

Outcomes

Product
Details
Reaction Time
88 h
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)C2=CC=C(C=C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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